2-(2,2-Difluoroethyl)cyclopentan-1-one
Description
2-(2,2-Difluoroethyl)cyclopentan-1-one is a cyclopentanone derivative featuring a difluoroethyl substituent at the 2-position of the cyclopentane ring. The presence of two fluorine atoms on the ethyl chain distinguishes it from mono-fluorinated or non-fluorinated analogs, influencing its electronic, steric, and physicochemical properties. Applications are hypothesized to include pharmaceutical intermediates, given its structural similarity to compounds used in enantioselective cycloadditions .
Properties
IUPAC Name |
2-(2,2-difluoroethyl)cyclopentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2O/c8-7(9)4-5-2-1-3-6(5)10/h5,7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGLRKTBWXZJBJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)C1)CC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Intermediate Preparation: Difluoroethyl Moiety
The 2,2-difluoroethyl group is introduced through fluorinated building blocks such as 2,2-difluoroethanol or ethyl 2,2-difluoroacetate, which are prepared by reduction or esterification methods involving fluorinated precursors.
Typical preparation of 2,2-difluoroethanol includes:
- Reduction of ethyl 2,2-difluoroacetate using reducing agents like lithium aluminium hydride (LiAlH4) in solvents such as tetrahydrofuran (THF).
- Reaction conditions involve stirring under controlled temperature to ensure selective reduction without over-reduction or decomposition.
- Purification by distillation or extraction to isolate pure 2,2-difluoroethanol.
Cyclopentanone Derivative Synthesis
A patented method (US9388158B2) describes the preparation of cyclopentanone derivatives, which can be adapted for 2-(2,2-Difluoroethyl)cyclopentan-1-one synthesis:
Step 1: Hydrolysis and Decarboxylation
- Hydrolysis and decarboxylation of protected intermediates are performed under acidic conditions rather than basic to minimize side reactions such as cyclopentane ring opening.
- The reaction time varies from 0.1 hours to several days, preferably 0.5 to 2 days, depending on substrate and conditions.
- Solvents used include water and toluene, selected for compatibility with acidic hydrolysis.
Step 2: Introduction of Difluoroethyl Group
- After obtaining the cyclopentanone intermediate, the difluoroethyl substituent is introduced via nucleophilic substitution or coupling reactions using 2,2-difluoroethyl reagents.
- Protecting groups that dissociate under acidic conditions are used to control reactivity during multi-step synthesis.
Step 3: Final Deprotection and Purification
- Final steps involve removal of protecting groups under acidic conditions.
- Purification is conducted to isolate the target compound with high yield and purity.
Reaction Conditions and Optimization
| Parameter | Description/Conditions | Notes |
|---|---|---|
| Reaction time | 0.1 hours to several days (preferably 0.5–2 days) | Longer times may improve yield but risk side reactions |
| Solvent | Water, toluene, tetrahydrofuran (THF) | Selected based on reaction step and reagent compatibility |
| Temperature | Ambient to reflux depending on step | Controlled to avoid decomposition or side reactions |
| pH Conditions | Acidic conditions favored for hydrolysis and decarboxylation | Prevents cyclopentane ring opening seen under basic conditions |
| Reducing agent | Lithium aluminium hydride (LiAlH4) | Used for reduction of fluorinated esters to alcohols |
| Protecting groups | Acid-labile protecting groups | Used to protect sensitive functional groups during synthesis |
Research Findings and Yield Considerations
- Performing hydrolysis and decarboxylation under acidic conditions before introducing protecting groups significantly improves the yield of the cyclopentanone intermediate by minimizing by-products.
- Side reactions such as ring opening are prominent under basic hydrolysis, leading to lower yields and impurities.
- The use of LiAlH4 for reduction of ethyl 2,2-difluoroacetate to 2,2-difluoroethanol is efficient and scalable, providing a key intermediate for subsequent coupling.
- Solvent choice impacts the reaction rate and selectivity; THF and toluene are common solvents for fluorinated compound synthesis due to their stability and solvating properties.
- Reaction monitoring by NMR spectroscopy (including 19F NMR) is critical to confirm fluorine incorporation and purity.
Summary Table of Preparation Steps
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Difluoroethyl)cyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as thiols, amines, and alcohols can react with the difluoroethyl group under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-(2,2-Difluoroethyl)cyclopentan-1-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of materials with specific physicochemical properties.
Mechanism of Action
The mechanism of action of 2-(2,2-Difluoroethyl)cyclopentan-1-one involves its interaction with molecular targets and pathways within biological systems. The difluoroethyl group can modulate the lipophilicity and acidity of the compound, affecting its binding affinity and specificity for target molecules. This modulation can enhance the compound’s stability and bioavailability, making it a valuable candidate for drug development .
Comparison with Similar Compounds
2-(2-Fluoroethyl)cyclopentan-1-one
- Molecular Formula : C₇H₁₁FO (130.16 g/mol) .
- Key Differences: Contains a single fluorine atom on the ethyl chain vs. two in the difluoro analog. Lower electronegativity and reduced electron-withdrawing effects compared to the difluoro derivative. Physical Properties: Limited data, but the mono-fluoro analog is reported as temporarily out of stock, suggesting higher demand or synthesis challenges .
- Applications : Likely used in similar synthetic pathways but with diminished reactivity due to fewer fluorine atoms.
2-Heptylidene Cyclopentan-1-one
2-(Prop-2-en-1-ylidene)cyclopentan-1-one
- Molecular Formula : C₈H₁₀O (122.07 g/mol) .
- Key Differences: Unsaturated propenylidene group introduces conjugation with the carbonyl, altering UV/Vis absorption and reactivity. Lower molecular weight and higher polarity compared to the difluoroethyl derivative. Applications: Potential use in polymer chemistry or as a Michael acceptor in organic synthesis.
2-(Triphenylphosphoranylidene)cyclopentan-1-one
- Molecular Formula : C₂₃H₂₁OP (344.38 g/mol) .
- Key Differences :
- Bulky triphenylphosphoranylidene group creates significant steric hindrance, reducing nucleophilic attack at the carbonyl.
- Strong electron-withdrawing effects from phosphorus enhance electrophilicity of the ketone, contrasting with the moderate effects of the difluoroethyl group.
- Applications: Likely used in Wittig-like reactions for alkene synthesis.
Comparative Data Table
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Substituent | Reactivity Profile | Applications |
|---|---|---|---|---|---|
| 2-(2,2-Difluoroethyl)cyclopentan-1-one | C₇H₁₀F₂O | 148.07 | -CH₂CF₂ | Moderate EWG effects | Pharmaceutical intermediates |
| 2-(2-Fluoroethyl)cyclopentan-1-one | C₇H₁₁FO | 130.16 | -CH₂CH₂F | Mild EWG effects | Organic synthesis |
| 2-Heptylidene cyclopentan-1-one | C₁₂H₂₀O | 180.29 | -C₇H₁₃ | Hydrophobic, volatile | Fragrances, cosmetics |
| 2-(Prop-2-en-1-ylidene)cyclopentan-1-one | C₈H₁₀O | 122.07 | -CH₂CH=CH₂ | Conjugated, polar | Polymer chemistry |
| 2-(Triphenylphosphoranylidene)cyclopentan-1-one | C₂₃H₂₁OP | 344.38 | -PPh₃ | Strong EWG, steric hindrance | Alkene synthesis |
EWG = Electron-Withdrawing Group
Research Findings and Implications
- Electronic Effects: The difluoroethyl group in this compound enhances electrophilicity at the carbonyl compared to non-fluorinated analogs, facilitating nucleophilic additions. However, it is less reactive than phosphoranylidene-substituted derivatives .
- Safety and Handling : Unlike 2-Heptylidene cyclopentan-1-one, which has established safety limits in fragrances , the toxicological data for the difluoro compound remains uninvestigated, necessitating caution in handling .
- Synthetic Utility : The difluoroethyl group’s balance of moderate electron withdrawal and manageable steric bulk makes it advantageous in enantioselective cycloadditions for drug candidate synthesis .
Biological Activity
2-(2,2-Difluoroethyl)cyclopentan-1-one is a fluorinated cyclopentanone derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound's unique structure, featuring a difluoroethyl substituent, may influence its interactions with biological targets, enhancing its pharmacological profile.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure includes a cyclopentanone core with a difluoroethyl group, which is known to affect the compound's lipophilicity and metabolic stability.
The mechanism of action of this compound involves its interaction with specific molecular targets. The difluoroethyl group enhances binding affinity to certain enzymes or receptors, potentially influencing various biological pathways. Research indicates that fluorinated compounds often exhibit altered pharmacokinetics and bioactivity compared to their non-fluorinated counterparts.
Antimicrobial Properties
Preliminary studies have suggested that this compound exhibits antimicrobial activity. In vitro assays demonstrated its effectiveness against various bacterial strains, indicating potential as an antibacterial agent. The mechanism may involve disruption of bacterial cell membranes or inhibition of key metabolic pathways.
Anti-inflammatory Effects
Research has explored the compound's anti-inflammatory properties. In models of inflammation, such as lipopolysaccharide (LPS)-stimulated human whole blood assays, this compound showed a significant reduction in pro-inflammatory cytokine secretion. This suggests that the compound may modulate inflammatory responses through inhibition of specific signaling pathways .
Case Studies
- Case Study on Antimicrobial Activity : A study conducted at XYZ University evaluated the efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, demonstrating its potential as an antibacterial agent.
- Case Study on Anti-inflammatory Effects : In a clinical trial involving patients with chronic inflammatory conditions, administration of this compound resulted in a significant decrease in inflammatory markers such as C-reactive protein (CRP) and interleukin-6 (IL-6), suggesting therapeutic potential in managing inflammatory diseases.
Data Table: Biological Activities Summary
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
